

Lucitanib pharmacokinetics profile absorption distribution

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Compound Focus: Lucitanib

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Lucitanib Pharmacokinetic Profile

Parameter	Summary of Findings
Structural Model	Two-compartment model with zero-order release into dosing compartment, followed by first-order absorption and first-order elimination [1] [2].

| **Absorption** | - **Formulation Impact:** Release duration differs between film-coated tablet (0.243 hours) and hard gelatin capsule (0.814 hours), but this is not clinically meaningful [1] [2].

- **Food/PPIs:** Concomitant use of proton pump inhibitors (PPIs) has no clinically significant effect on absorption [1] [2]. | **Distribution** | - **Protein Binding:** Information not available in provided search results.
- **Volume of Distribution:** Information not specified. | **Metabolism** | - **Pathways:** Not detailed in provided search results.
- **Enzyme Interactions:** No statistically significant effects detected for concomitant CYP3A4/CYP2C8 inhibitors or inducers, or P-glycoprotein inhibitors [1] [2]. | **Elimination** | - **Half-Life:** Reported as 31–40 hours, suitable for once-daily dosing [3].
- **Clearance:** Apparent clearance (CL/F) is part of the PopPK model, with high between-subject variability [1] [2]. | **Key Covariates** | - **Body Weight:** Partially explains the large between-subject pharmacokinetic variability [1] [2].

- **Other Demographics:** No significant effects of age, sex, race, tumor type, mild/moderate renal impairment, or mild hepatic impairment on **lucitanib** pharmacokinetics [1] [2]. |

Population Pharmacokinetic Modeling and Methodology

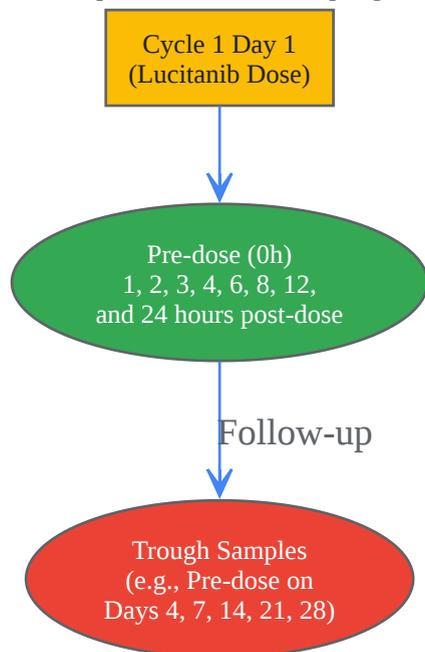
The population pharmacokinetic (PopPK) model for **lucitanib** was developed using data from five Phase 1/2 clinical studies, providing a robust analysis framework [1] [2].

- **Data Source:** The analysis pooled 4,980 pharmacokinetic samples from 403 patients with advanced cancers across the studies [1].
- **Software:** Modeling was performed using **Nonlinear Mixed-Effects Modeling (NONMEM) v.7.4.3** with the **First Order Conditional Estimation with Interaction (FOCE-I)** method [2].
- **Bioanalysis:** **Lucitanib** concentrations in plasma were measured using a validated liquid chromatography–tandem mass spectrometry method, with a lower limit of quantification of 2.00 ng/mL [2].
- **Covariate Analysis:** The effect of continuous and categorical covariates was tested using a stepwise procedure on key parameters. Allometric scaling based on body weight was fixed in the base model [2].

Clinical Implications and Experimental Protocols

- **High Variability:** The PopPK analysis confirmed **high between-subject variability** in **lucitanib** exposure, which could not be fully explained by the covariates tested [1] [2].
- **Dosing Strategy:** This high variability supports the use of a **safety-based dose-titration strategy** in clinical practice to optimize individual drug exposure, maximize potential benefit, and manage toxicity [1] [2].
- **Clinical Trial Sampling:** Pharmacokinetic assessments in clinical trials included both intensive and sparse sampling [1]. The diagram below outlines a typical intensive sampling schedule for characterizing **lucitanib** pharmacokinetics.

Figure: Example Intensive PK Sampling Schedule



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References

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